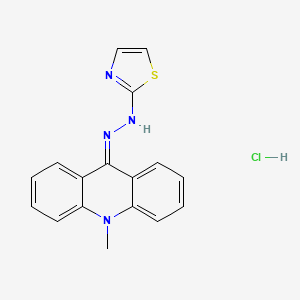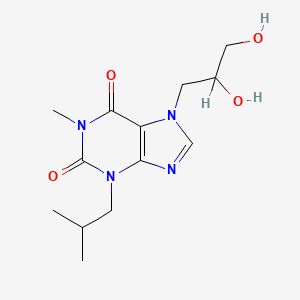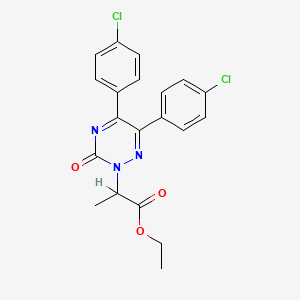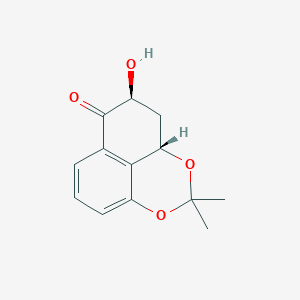
1-Methyl-1H-imidazole-2-carboxaldehyde dimethylhydrazone dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-1H-imidazole-2-carboxaldehyde dimethylhydrazone dihydrochloride is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1H-imidazole-2-carboxaldehyde dimethylhydrazone dihydrochloride typically involves the reaction of 1-Methyl-1H-imidazole-2-carboxaldehyde with dimethylhydrazine in the presence of hydrochloric acid. The reaction conditions often include a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-1H-imidazole-2-carboxaldehyde dimethylhydrazone dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions may vary depending on the type of substitution, but common reagents include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction can produce imidazole derivatives with reduced functional groups.
Aplicaciones Científicas De Investigación
1-Methyl-1H-imidazole-2-carboxaldehyde dimethylhydrazone dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Methyl-1H-imidazole-2-carboxaldehyde dimethylhydrazone dihydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes.
Comparación Con Compuestos Similares
1-Methyl-2-imidazolecarboxaldehyde: A related compound with similar structural features but different functional groups.
1-Methyl-1H-imidazole-2-carboxylic acid: Another imidazole derivative with distinct chemical properties.
Uniqueness: 1-Methyl-1H-imidazole-2-carboxaldehyde dimethylhydrazone dihydrochloride is unique due to its specific functional groups and reactivity
Propiedades
Número CAS |
134221-11-7 |
|---|---|
Fórmula molecular |
C7H14Cl2N4 |
Peso molecular |
225.12 g/mol |
Nombre IUPAC |
N-methyl-N-[(E)-(1-methylimidazol-2-yl)methylideneamino]methanamine;dihydrochloride |
InChI |
InChI=1S/C7H12N4.2ClH/c1-10(2)9-6-7-8-4-5-11(7)3;;/h4-6H,1-3H3;2*1H/b9-6+;; |
Clave InChI |
HREBSOMUTSKBKA-SWSRPJROSA-N |
SMILES isomérico |
CN1C=CN=C1/C=N/N(C)C.Cl.Cl |
SMILES canónico |
CN1C=CN=C1C=NN(C)C.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


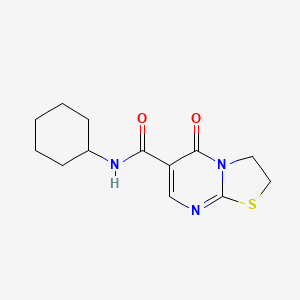


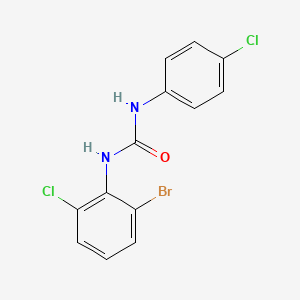

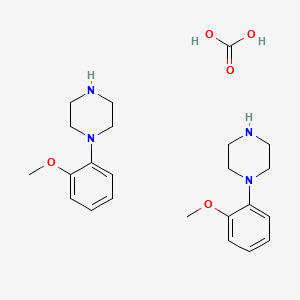
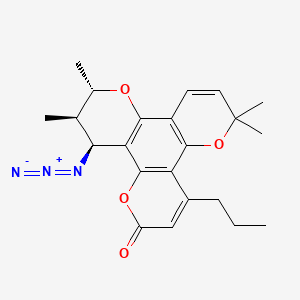
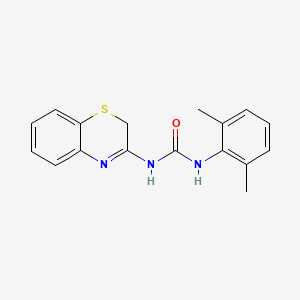
![9-(2-chlorophenyl)-3-methyl-N-thiophen-2-ylsulfonyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12729132.png)
![9-(2-chlorophenyl)-3-methyl-N-prop-2-enyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12729139.png)
